5-Bromo-2-(4-chloro-3-methylphenoxy)aniline
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Overview
Description
5-Bromo-2-(4-chloro-3-methylphenoxy)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromine atom at the 5th position, a chloro group at the 4th position, and a methyl group at the 3rd position on the phenoxy ring
Mechanism of Action
Target of Action
It is a key intermediate in the synthesis of a family of promising sglt2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar .
Mode of Action
As a key intermediate in the synthesis of sglt2 inhibitors, it likely interacts with its targets through the inhibition of glucose reabsorption in the kidneys .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
As a key intermediate in the synthesis of sglt2 inhibitors, its action likely contributes to the overall therapeutic effects of these inhibitors, which include lowering blood glucose levels, reducing body weight, and lowering blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-chloro-3-methylphenoxy)aniline typically involves multiple steps, including halogenation, etherification, and amination reactions. One common synthetic route is as follows:
Halogenation: The starting material, 4-chloro-3-methylphenol, undergoes bromination using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5th position.
Etherification: The brominated product is then reacted with 2-bromoaniline in the presence of a base such as potassium carbonate to form the ether linkage.
Amination: Finally, the intermediate product undergoes amination to introduce the aniline group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-chloro-3-methylphenoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chloro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced aniline derivatives.
Substitution: Formation of substituted aniline derivatives with different functional groups.
Scientific Research Applications
5-Bromo-2-(4-chloro-3-methylphenoxy)aniline has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in biological assays to study its effects on various biological targets.
Industrial Applications: The compound may be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloroaniline
- 4-Chloro-3-methylphenol
- 2-Bromoaniline
Comparison
5-Bromo-2-(4-chloro-3-methylphenoxy)aniline is unique due to the specific arrangement of its functional groups, which can influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
5-bromo-2-(4-chloro-3-methylphenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO/c1-8-6-10(3-4-11(8)15)17-13-5-2-9(14)7-12(13)16/h2-7H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCKDYFNZBGFRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Br)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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